Bms-986158

Overview

Description

BMS-986158 is a potent and selective small molecule inhibitor of the bromodomain and extra-terminal domain proteins. These proteins play a crucial role in regulating the expression of genes involved in cancer cell proliferation and survival. This compound has shown promise in preclinical and clinical studies for its potential to treat various cancers by inhibiting these proteins .

Mechanism of Action

Target of Action

BMS-986158, also known as the “BET inhibitor this compound”, primarily targets the Bromodomain and Extra-Terminal domain (BET) proteins . BET proteins play a crucial role in cancer cell proliferation, survival, and oncogenic progression . They bind directly to acetylated lysine on histone tails to promote gene transcription .

Mode of Action

Upon administration, this compound binds to the acetyl-lysine binding site in the Bromodomain (BRD) of BET proteins . This binding prevents the interaction between BET proteins and acetylated histones . As a result, chromatin remodeling is disrupted, and the expression of certain growth-promoting genes is prevented .

Biochemical Pathways

The inhibition of BET proteins by this compound affects the expression of oncogenes such as c-MYC, BCL2, and ASCL1 . These genes are directly regulated by BET proteins . The compound’s action results in a dose-dependent downregulation of c-MYC expression, which is a key player in cancer cell proliferation .

Pharmacokinetics

This compound is orally bioavailable and has a dose-proportional pharmacokinetic profile with linear increases in exposure . It has shown time- and dose-dependent modulation of BET target gene expression . The compound demonstrates rapid-to-moderate absorption, with a median time to maximum observed plasma concentration of 1–4 hours .

Result of Action

This compound has demonstrated significant antitumor activity. In c-MYC-driven cancer cell lines, it induced cancer cell death and caused dose-dependent downregulation of c-MYC expression . It also demonstrated more than 70% tumor growth inhibition at tolerated doses in patient-derived xenograft models, including lung, colorectal, and triple-negative breast cancers .

Action Environment

The efficacy of this compound can be influenced by the disease environment. For instance, in patients with Myelofibrosis (MF), this compound in combination with Janus kinase inhibitors (JAKi) like ruxolitinib (RUX) or fedratinib (FED) has demonstrated clinical benefits . The compound’s action can also be influenced by the patient’s treatment history, as seen in its use in first-line (RUX-naïve) MF and second-line (relapsed, refractory, or intolerant to prior RUX treatment) MF .

Biochemical Analysis

Biochemical Properties

BMS-986158 binds to the acetyl-lysine binding site in the Bromodomain (BRD) of BET proteins . This prevents the interaction between BET proteins and acetylated histones . The disruption of this interaction results in chromatin remodeling and prevents the expression of certain growth-promoting genes . This leads to an inhibition of tumor cell growth .

Cellular Effects

This compound has demonstrated potential anticancer effects . In c-MYC-driven cancer cell lines, this compound caused dose-dependent downregulation of c-MYC expression and induced cancer cell death . It has also shown promising preliminary efficacy in patients with Myelofibrosis (MF) when used in combination with Janus kinase inhibitors (JAKi) such as ruxolitinib or fedratinib .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the acetyl-lysine binding site in the BRD of BET proteins . This prevents the interaction between BET proteins and acetylated histones . This disruption of interaction results in chromatin remodeling and prevents the expression of certain growth-promoting genes . This leads to an inhibition of tumor cell growth .

Temporal Effects in Laboratory Settings

This compound has shown time- and dose-dependent modulation of BET target gene expression . It has been well-tolerated in patients with MF, with most patients remaining on treatment . The most common side effects were diarrhea and lower platelet cell numbers .

Dosage Effects in Animal Models

In patient-derived xenograft models (lung, colorectal, and triple-negative breast cancers), this compound demonstrated more than 70% tumor growth inhibition at tolerated doses .

Metabolic Pathways

It is known that this compound modulates the expression of BET target genes , which could potentially influence various metabolic pathways.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with BET proteins in the nucleus, where it disrupts the interaction between BET proteins and acetylated histones .

Preparation Methods

The synthesis of BMS-986158 involves several steps, starting with the identification of a carbazole series of bromodomain and extra-terminal domain inhibitors. Alkylation of the carbazole nitrogen significantly enhances the potency of the compound against bromodomain and extra-terminal domain proteins . The industrial production methods for this compound are not extensively detailed in the available literature, but the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .

Chemical Reactions Analysis

BMS-986158 undergoes various chemical reactions, including oxidation and reduction. The compound’s major oxidized metabolite is formed under specific conditions, which are typically studied to understand its pharmacokinetics and pharmacodynamics . Common reagents used in these reactions include oxidizing agents and reducing agents, depending on the desired transformation. The major products formed from these reactions are typically analyzed to ensure the compound’s stability and efficacy .

Scientific Research Applications

BMS-986158 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of bromodomain and extra-terminal domain proteins and their role in gene expression. In biology, this compound is used to investigate the molecular mechanisms underlying cancer cell proliferation and survival. In medicine, the compound is being evaluated in clinical trials for its potential to treat various cancers, including myelofibrosis and advanced solid tumors . In industry, this compound is used in the development of new therapeutic agents targeting bromodomain and extra-terminal domain proteins .

Comparison with Similar Compounds

BMS-986158 is part of a class of compounds known as bromodomain and extra-terminal domain inhibitors. Similar compounds in this class include JQ1, OTX015, and CPI-0610. Compared to these compounds, this compound has shown greater potency and selectivity in inhibiting bromodomain and extra-terminal domain proteins . Its unique chemical structure, particularly the alkylation of the carbazole nitrogen, contributes to its enhanced efficacy . Additionally, this compound has demonstrated promising results in clinical trials, making it a potential candidate for the treatment of various cancers .

Properties

IUPAC Name |

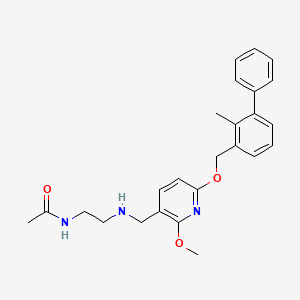

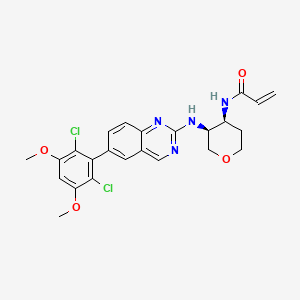

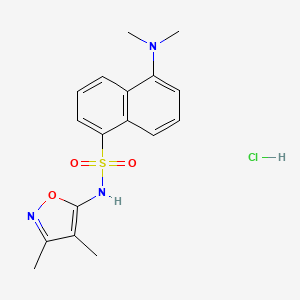

2-[3-(3,5-dimethyltriazol-4-yl)-5-[(S)-oxan-4-yl(phenyl)methyl]pyrido[3,2-b]indol-7-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N5O2/c1-19-28(34(4)33-32-19)22-16-26-27(31-18-22)24-11-10-23(30(2,3)36)17-25(24)35(26)29(20-8-6-5-7-9-20)21-12-14-37-15-13-21/h5-11,16-18,21,29,36H,12-15H2,1-4H3/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGERZPVQIRYWRK-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C(C=C4)C(C)(C)O)N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800340-40-2 | |

| Record name | BMS-986158 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800340402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-986158 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BMS-986158 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8BW0MQ5PI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

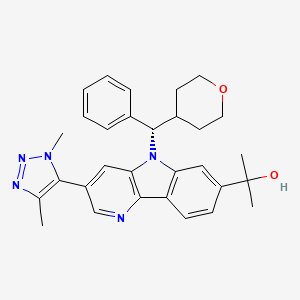

![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol;hydrochloride](/img/structure/B606220.png)